2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with bromine and nitro groups, an acetamide moiety, and a phenylethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Bromination and Nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively, to introduce the bromine and nitro substituents.
Acetamide Formation: The acetamide moiety is introduced by reacting the brominated and nitrated triazole with acetic anhydride or acetyl chloride in the presence of a base.
Phenylethyl Substitution: Finally, the phenylethyl group is attached through a nucleophilic substitution reaction using 2-phenylethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium ethoxide, ammonia, thiourea.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood but may involve interactions with biological targets such as enzymes or receptors. The nitro and bromine substituents could play a role in its biological activity by affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide
- 2-(5-bromo-3-amino-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide
- 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methylphenyl)acetamide
Uniqueness
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O3/c13-11-15-12(18(20)21)16-17(11)8-10(19)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWMTEQEDKDISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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